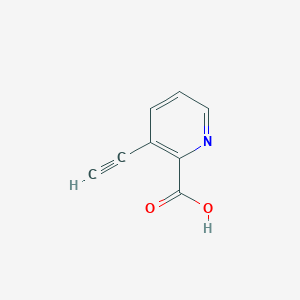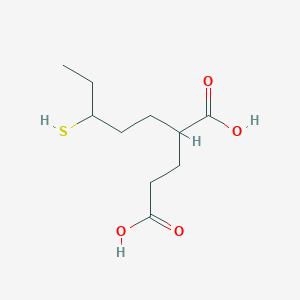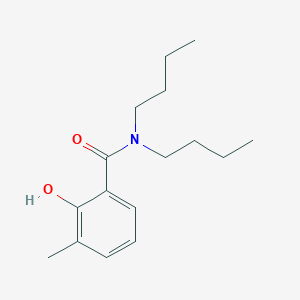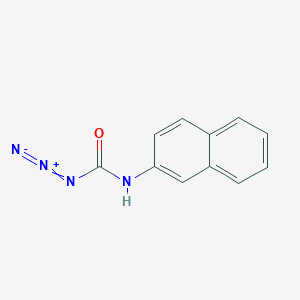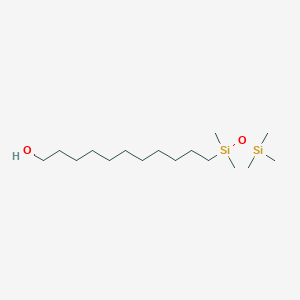
11-(Pentamethyldisiloxanyl)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Pentamethyldisiloxanyl)undecan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pentamethyldisiloxanyl group attached to an undecanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Pentamethyldisiloxanyl)undecan-1-ol typically involves the reaction of undecanol with pentamethyldisiloxane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane group. A common method involves the use of a catalyst, such as platinum or palladium, to facilitate the hydrosilylation reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality product suitable for various applications.
化学反応の分析
Types of Reactions: 11-(Pentamethyldisiloxanyl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
11-(Pentamethyldisiloxanyl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 11-(Pentamethyldisiloxanyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Undecanol: A fatty alcohol with a similar undecanol backbone but lacking the pentamethyldisiloxanyl group.
Undecyl alcohol: Another fatty alcohol with similar properties but different structural features.
Hendecanol: A primary alcohol with an eleven-carbon chain, similar to 1-undecanol.
Uniqueness: 11-(Pentamethyldisiloxanyl)undecan-1-ol is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for various specialized applications that similar compounds may not be able to achieve.
特性
CAS番号 |
162112-47-2 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC名 |
11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3 |
InChIキー |
CPRWSMNBVKIYFF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
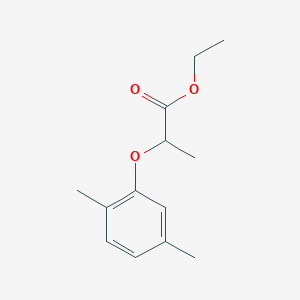

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
